3,4,5-triethoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and pyrazole rings, along with the benzene ring, would contribute to the rigidity of the molecule. The ethoxy groups could potentially increase the molecule’s solubility in organic solvents .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the amide group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine. The ethoxy groups could potentially be replaced by other groups through nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the ethoxy groups could make the compound more soluble in organic solvents. The compound’s melting and boiling points would likely be relatively high due to the presence of multiple rings and the amide group.Scientific Research Applications
- Some 1,3,5-triazines, including derivatives of this compound, display antitumor activity. For instance:
- Hexamethylmelamine (HMM) (1) and 2-amino-4-morpholino-s-triazine (2) are clinically used to treat lung, breast, and ovarian cancers due to their antitumor properties .
- Hydroxymethylpentamethylmelamine (HMPMM) (3) is the hydroxylated metabolite of HMM and is also active against tumors .
- Other 1,3,5-triazines with similar structures (e.g., 4 and 5) have shown aromatase inhibitory activity and antitumor effects .
- The compound (6) has been explored for its potential use as a siderophore, which plays a role in microbial iron sheltering .
- The general structure (7) exhibits potent corticotrophin-releasing factor 1 receptor antagonist activity .
- Another compound (9) with similar properties has also been identified .
- Compounds (8) have demonstrated potent activity against leukotriene C4 (LTC4), which provides protection against HCl.ethanol-induced gastric lesions .
- The substrate (10) has shown good in vitro activity against Trypanosoma brucei, the causative organism of Human African Trypanosomiasis .
- Researchers have developed synthetic protocols for preparing di- and tri-substituted 1,3,5-triazines containing various functional groups. These protocols involve nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .
Antitumor Properties
Siderophore-Mediated Drug Potential
Corticotrophin-Releasing Factor 1 Receptor Antagonism
Leukotriene C4 Antagonism
Trypanosoma brucei Inhibition
Synthetic Protocols
Future Directions
Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential biological activity. It could also be interesting to study the compound’s potential applications, for example in medicine or as a building block for more complex molecules .
properties
IUPAC Name |
3,4,5-triethoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4S/c1-5-30-21-12-17(13-22(31-6-2)23(21)32-7-3)25(29)26-24-19-14-33-15-20(19)27-28(24)18-10-8-9-16(4)11-18/h8-13H,5-7,14-15H2,1-4H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDIQBSJAGUBIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C3CSCC3=NN2C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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